

spectroscopic data for 5-chloro-3-(trifluoromethyl)-1H-pyrazole

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Compound of Interest

Compound Name: 5-chloro-3-(trifluoromethyl)-1H-pyrazole

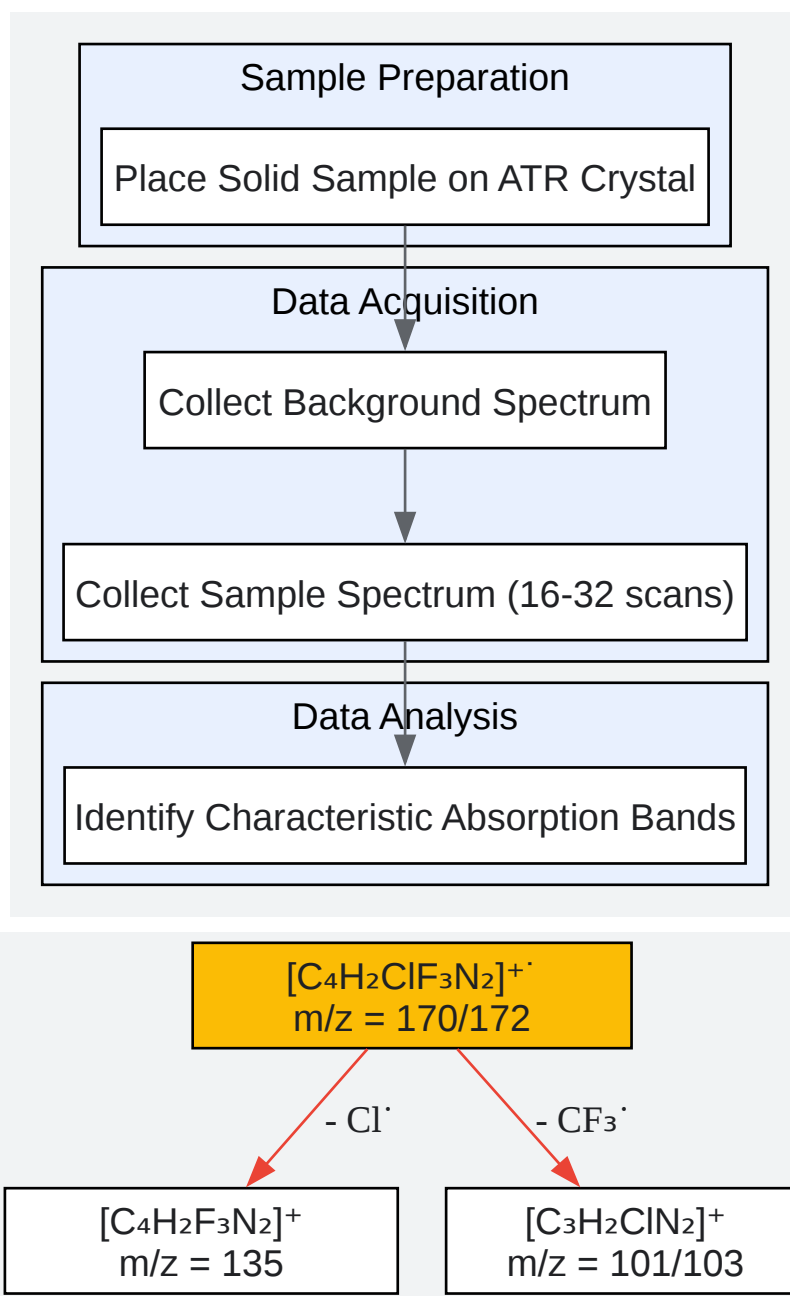
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Molecular Structure and Analytical Imperative

5-chloro-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom and a trifluoromethyl group.^[2] The strategic placement of these electron-withdrawing groups significantly influences the molecule's electronic properties, pKa, and potential as a scaffold in medicinal chemistry and agrochemicals.^{[2][3]} Accurate and unambiguous structural confirmation is paramount, necessitating a multi-technique spectroscopic approach. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Below is the chemical structure of the target compound, which forms the basis for all subsequent spectroscopic interpretation.



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